molecular formula C12H20FeO4 B072631 Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) CAS No. 1293-87-4

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

Katalognummer: B072631
CAS-Nummer: 1293-87-4
Molekulargewicht: 284.13 g/mol
InChI-Schlüssel: TVIVBANEEXZBHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a coordination compound that features a cyclopentadienyl ligand bonded to an iron(2+) ion This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties

Wissenschaftliche Forschungsanwendungen

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.

    Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:

    Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.

    Reduction: The compound can be reduced back to iron(2+) from iron(3+).

    Substitution: Ligands on the iron center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion typically results in the formation of iron(3+) complexes, while reduction can regenerate the iron(2+) state.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ferrocene: Another iron-containing compound with a similar cyclopentadienyl ligand structure.

    Ruthenocene: A ruthenium analog of ferrocene with similar properties.

    Manganocene: A manganese analog with comparable structural features.

Uniqueness

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its specific ligand structure and the presence of a carboxylic acid functional group, which can influence its reactivity and applications. Compared to ferrocene, it offers different electronic properties and potential for functionalization, making it a versatile compound in various research fields.

Eigenschaften

CAS-Nummer

1293-87-4

Molekularformel

C12H20FeO4

Molekulargewicht

284.13 g/mol

IUPAC-Name

cyclopentanecarboxylic acid;iron

InChI

InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8);

InChI-Schlüssel

TVIVBANEEXZBHJ-UHFFFAOYSA-N

SMILES

C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2]

Kanonische SMILES

C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.